4-hydroxy-3-methoxy-N-nonanoylbenzamide
Overview
Description
4-Hydroxy-3-methoxy-N-nonanoylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methoxy, and nonanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxy-N-nonanoylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 4-hydroxy-3-methoxybenzoic acid: This can be achieved through the oxidation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using an oxidizing agent such as sodium perborate.
Formation of 4-hydroxy-3-methoxybenzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Acylation with nonanoic acid: The acyl chloride is reacted with nonanoic acid in the presence of a base such as pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-N-nonanoylbenzamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Pyridine, sodium hydroxide (NaOH)
Major Products Formed
Scientific Research Applications
4-Hydroxy-3-methoxy-N-nonanoylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxy-N-nonanoylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzamide: Lacks the nonanoyl chain, making it less hydrophobic and potentially less bioactive.
4-Hydroxy-3-methoxybenzonitrile: Contains a nitrile group instead of the nonanoyl chain, leading to different chemical properties and reactivity.
4-Hydroxy-3-methoxybenzaldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.
Uniqueness
4-Hydroxy-3-methoxy-N-nonanoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nonanoyl chain enhances its hydrophobicity and potential interactions with lipid membranes .
Properties
IUPAC Name |
4-hydroxy-3-methoxy-N-nonanoylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-4-5-6-7-8-9-16(20)18-17(21)13-10-11-14(19)15(12-13)22-2/h10-12,19H,3-9H2,1-2H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNWGZSHKLXGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC(=O)C1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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